2,2-Dibromo-N-(phenylsulfonyl)acetamide
Overview
Description
2,2-Dibromo-N-(phenylsulfonyl)acetamide: is an organic compound characterized by the presence of two bromine atoms, a phenylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-N-(phenylsulfonyl)acetamide typically involves the bromination of N-(phenylsulfonyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-N-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form N-(phenylsulfonyl)acetamide by using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the phenylsulfonyl group can occur under strong oxidative conditions, leading to the formation of corresponding sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: N-(phenylsulfonyl)acetamide.
Oxidation Reactions: Corresponding sulfonic acids.
Scientific Research Applications
Chemistry: 2,2-Dibromo-N-(phenylsulfonyl)acetamide is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the phenylsulfonyl group can enhance the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-N-(phenylsulfonyl)acetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the phenylsulfonyl group play crucial roles in its chemical behavior. The compound can interact with biological targets through covalent bonding or non-covalent interactions, depending on the nature of the target and the specific derivative used.
Comparison with Similar Compounds
2,2-Dibromoacetamide: Similar in structure but lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)acetamide: Lacks the bromine atoms but contains the phenylsulfonyl group.
2-Bromo-N-(phenylsulfonyl)acetamide: Contains only one bromine atom.
Uniqueness: 2,2-Dibromo-N-(phenylsulfonyl)acetamide is unique due to the presence of both bromine atoms and the phenylsulfonyl group. This combination imparts distinct reactivity and potential applications compared to its analogs. The dual bromination allows for more versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
N-(benzenesulfonyl)-2,2-dibromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3S/c9-7(10)8(12)11-15(13,14)6-4-2-1-3-5-6/h1-5,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIBTXRZGHPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190459 | |
Record name | Acetamide, 2,2-dibromo-N-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36965-36-3 | |
Record name | Acetamide, 2,2-dibromo-N-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036965363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2-dibromo-N-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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